2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile - 2092803-09-1

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Catalog Number: EVT-1772693
CAS Number: 2092803-09-1
Molecular Formula: C7H5BrF3N3
Molecular Weight: 268.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Celecoxib is a member of the 1,5-diarylpyrazole class of compounds and acts as a selective cyclooxygenase-2 (COX-2) inhibitor. [] It is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain and inflammation associated with rheumatoid arthritis and osteoarthritis. []

Synthesis Analysis

Celecoxib can be synthesized through a multistep process involving the reaction of trifluoroacetophenone with a suitable ester, followed by cyclization and sulfonamide formation. []

Molecular Structure Analysis

Celecoxib contains a central pyrazole ring substituted at the 1-position with a 4-sulfamoylphenyl group and at the 5-position with a 4-methylphenyl group. The 3-position of the pyrazole ring is substituted with a trifluoromethyl group. []

Mechanism of Action

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. []

Physical and Chemical Properties Analysis

Celecoxib is a white to off-white crystalline powder with a molecular weight of 381.37 g/mol. It is practically insoluble in water but soluble in organic solvents like ethanol and methanol. []

Applications

Celecoxib is primarily used for its anti-inflammatory and analgesic properties in the treatment of rheumatoid arthritis and osteoarthritis. [] Additionally, research suggests that celecoxib and its derivatives might have potential applications in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis. [, , ]

Future Directions

Future research directions for celecoxib could focus on:* Developing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. []* Further investigating the anti-cancer potential of celecoxib and its derivatives. [, , ]* Exploring the potential of celecoxib in combination therapies for inflammatory diseases and cancer.

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

Compound Description: Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is clinically used to treat pain and inflammation associated with rheumatoid arthritis and osteoarthritis. []

Relevance: Celecoxib shares a core 3-(trifluoromethyl)-1H-pyrazole structure with the target compound, 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. The key difference lies in the substituents at the 1- and 5- positions of the pyrazole ring. Celecoxib bears a benzenesulfonamide group at the 1-position and a 4-methylphenyl group at the 5-position, while the target compound has an acetonitrile group at the 1-position and a bromomethyl group at the 4-position. Despite these differences, the shared core structure suggests potential similarities in their chemical properties and potential biological activities.

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

Compound Description: SC236 is a COX-2 selective inhibitor, similar to Celecoxib. It has been investigated for its ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein activity, a protein responsible for pumping drugs out of cells. []

Relevance: SC236 exhibits a close structural resemblance to both Celecoxib and the target compound, 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile. It shares the 3-(trifluoromethyl)-1H-pyrazole core and the 1-position benzenesulfonamide substituent with Celecoxib. The difference from Celecoxib lies in the presence of a 4-chlorophenyl group instead of a 4-methylphenyl group at the 5-position of the pyrazole ring. This makes SC236 structurally closer to the target compound compared to Celecoxib, hinting at potential shared chemical characteristics and possible biological activity parallels.

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative that acts as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor. It has demonstrated anti-cancer activity in vitro by inhibiting cell proliferation and inducing apoptosis. Additionally, OSU-03012 prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, suggesting a potential therapeutic approach for basal-like breast cancers. [, ]

Relevance: OSU-03012 is a derivative of Celecoxib, which itself is structurally related to 2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile as discussed previously. The presence of the 3-(trifluoromethyl)-1H-pyrazole core in OSU-03012 highlights a structural link to the target compound, although with variations in the substituents at the 1- and 5-positions. The fact that OSU-03012 is a modified celecoxib with demonstrable biological activities further suggests the potential for discovering biologically active compounds by exploring structural variations around the 3-(trifluoromethyl)-1H-pyrazole core, as seen in the target compound. ,

Properties

CAS Number

2092803-09-1

Product Name

2-(4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

IUPAC Name

2-[4-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile

Molecular Formula

C7H5BrF3N3

Molecular Weight

268.03 g/mol

InChI

InChI=1S/C7H5BrF3N3/c8-3-5-4-14(2-1-12)13-6(5)7(9,10)11/h4H,2-3H2

InChI Key

FVQFRUIKEMKRJD-UHFFFAOYSA-N

SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)CBr

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.